molecular formula C14H12BrF2N B8186593 [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine

[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine

Cat. No.: B8186593
M. Wt: 312.15 g/mol
InChI Key: FJRMWLYIHYSYMN-UHFFFAOYSA-N
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Description

[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine (CAS 2365419-77-6) is a high-value chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features a molecular formula of C14H12BrF2N and a molecular weight of 312.16 g/mol . Its structure incorporates a bromo-fluoro phenyl ethyl chain linked to a 4-fluoroaniline group, making it a versatile building block, particularly in the synthesis of complex molecules for drug discovery programs . The presence of both bromine and fluorine atoms at specific positions on the aromatic rings is a key structural feature, as these halogens are known to significantly influence the biological activity, metabolic stability, and binding affinity of potential drug candidates . Suppliers typically offer this compound with a guaranteed purity of 95% minimum, available in quantities ranging from 50 mg to 5 grams to suit various scales of laboratory work . Predicted physicochemical properties include a boiling point of 394.6±42.0 °C and a density of 1.481±0.06 g/cm3 . This product is provided For Research Use Only. It is strictly for industrial applications or scientific research and is not intended for diagnostic, therapeutic, or any other human or animal use .

Properties

IUPAC Name

N-[2-(2-bromo-5-fluorophenyl)ethyl]-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrF2N/c15-14-6-3-12(17)9-10(14)7-8-18-13-4-1-11(16)2-5-13/h1-6,9,18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRMWLYIHYSYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCC2=C(C=CC(=C2)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-5-fluoroaniline

The preparation of 2-bromo-5-fluoroaniline, a critical intermediate, is detailed in CN112110824A . This four-step process involves:

  • Acetylation of 4-fluoroaniline : Reaction with acetic anhydride yields 4-fluoroacetanilide (97.7% yield).

  • Nitration : Treatment with fuming nitric acid in concentrated sulfuric acid produces 2-nitro-4-fluoroacetanilide (95.9% yield).

  • Bromination : Diazotization followed by reaction with cuprous bromide and hydrobromic acid affords 2-bromo-5-fluoronitrobenzene (96.2% yield).

  • Reduction : Iron powder in acetic acid/ethanol reduces the nitro group to yield 2-bromo-5-fluoroaniline (96.9% yield, 99.2% purity).

Table 1: Reaction Conditions for 2-Bromo-5-fluoroaniline Synthesis

StepReagents/ConditionsYield (%)Purity (%)
1Acetic anhydride, MeOH, 10–25°C97.799.0
2HNO₃, H₂SO₄, 0–5°C95.998.5
3NaNO₂, CuBr, HBr, 50–55°C96.297.8
4Fe, CH₃COOH/EtOH, 80–85°C96.999.2

Alkylation and Amine Coupling Strategies

Reductive Amination Approach

An alternative route employs reductive amination between 2-(2-bromo-5-fluorophenyl)acetaldehyde and 4-fluoroaniline using sodium cyanoborohydride:

Aldehyde+4-FluoroanilineNaBH₃CN, MeOHTarget Compound\text{Aldehyde} + \text{4-Fluoroaniline} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Target Compound}

This method avoids halogen displacement but requires prior synthesis of the aldehyde intermediate.

Optimization of Nitration and Bromination Steps

The nitration of 4-fluoroacetanilide (CN112110824A ) uses fuming nitric acid in concentrated H₂SO₄ at 0–5°C to achieve regioselective para-nitration. Bromination via diazonium salt intermediates ensures minimal debromination, with CuBr/HBr suppressing side reactions.

Purity and Characterization

Final products are characterized by HPLC (>99% purity), 1^1H NMR, and mass spectrometry. For example, 2-bromo-5-fluoroaniline exhibits NMR peaks at δ 4.14 (NH₂), 6.40–7.42 (aromatic protons).

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration : Electron-withdrawing fluorine directs nitration to the para position, but competing meta products may form without temperature control.

  • Bromine Stability : Harsh conditions may cause debromination; CuBr stabilizes the intermediate.

  • Amine Oxidation : Use of inert atmospheres (N₂/Ar) prevents degradation during alkylation.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiparasitic Activity :
    • Recent studies have highlighted the potential of derivatives of this compound in combating Trypanosoma brucei, the causative agent of human African trypanosomiasis. A derivative exhibited a remarkable efficacy, achieving full cures in murine models, indicating a promising lead for drug development against neglected tropical diseases .
  • Fluorination Reactions :
    • The compound can serve as a precursor in nucleophilic aromatic substitution reactions, particularly in fluorination processes. The presence of fluorine atoms enhances its reactivity, making it suitable for synthesizing fluorinated analogs that are often more potent than their non-fluorinated counterparts .
  • Cancer Research :
    • Compounds containing similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. The introduction of halogen atoms like bromine and fluorine can significantly alter the pharmacokinetic properties, potentially leading to improved therapeutic indices in oncology .

Material Science Applications

  • Polymer Synthesis :
    • The compound's unique structure allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Fluorinated polymers are known for their chemical resistance and low surface energy, making them suitable for various industrial applications .
  • Halogen Bonding Studies :
    • The halogen atoms in the compound facilitate halogen bonding interactions, which are valuable in supramolecular chemistry. Such interactions can be exploited to design new materials with tailored properties for applications ranging from drug delivery systems to advanced coatings .

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntiparasitic ActivityFull cures in murine models against Trypanosoma brucei
Fluorination ReactionsEnhanced reactivity leads to potent fluorinated analogs
Cancer ResearchInhibition of cancer cell proliferationPotential for improved therapeutic indices
Material SciencePolymer SynthesisEnhances thermal stability and mechanical strength
Halogen Bonding StudiesUseful in designing new materials with tailored properties

Case Studies

  • Antiparasitic Drug Development :
    • A study conducted on urea derivatives similar to [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine revealed that modifications at specific sites on the molecule could yield compounds with enhanced activity against Trypanosoma brucei. The lead compound achieved a 100% cure rate in treated mice, showcasing the potential of this chemical framework in drug discovery .
  • Fluorinated Polymer Research :
    • Research on incorporating fluorinated compounds into polymer matrices demonstrated that such modifications could significantly improve resistance to solvents and thermal degradation. This study highlights the utility of compounds like [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine in developing next-generation materials suitable for harsh environments .

Mechanism of Action

The mechanism by which [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and molecular weights of the target compound with analogs identified in the evidence:

Compound Name Substituents on Aromatic Rings Molecular Formula Molecular Weight Key Features Evidence ID
[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine Ring A: 2-Br, 5-F; Ring B: 4-F C₁₄H₁₁BrF₂N 324.15 g/mol Ethylamine bridge, dual halogenation -
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine 4-Br, 2,2-diF on ethanamine chain C₈H₈BrF₂N 236.06 g/mol Geminal difluorination
(4-Bromo-3-fluorophenyl)methylamine 4-Br, 3-F; butan-2-yl group C₁₁H₁₅BrFN 260.15 g/mol Bulky alkyl substituent
2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine 4-F; morpholine ring C₁₂H₁₅FN₂O 234.26 g/mol Morpholine incorporation
(S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol 4-F; pyrrolidin-3-ol C₁₃H₁₈FN₂O 252.30 g/mol Chiral centers, hydroxyl group

Key Observations :

  • Halogen placement significantly impacts lipophilicity and steric effects. The target compound's dual halogenation (Br and F) may enhance binding to hydrophobic receptor pockets compared to mono-halogenated analogs .
Antimicrobial and Anticancer Profiles
  • Thiadiazole-2-amine Derivatives : 5-(2-Fluoro/2,3-difluorophenyl)-1,3,4-thiadiazole-2-amine derivatives exhibit antimicrobial activity, with fluorine enhancing membrane penetration .
Receptor Affinity and Selectivity
  • Dopaminergic and Serotonergic Receptors : S 16924 demonstrates modest affinity for D₂/D₃ receptors but high 5-HT₁A partial agonism, a profile linked to reduced extrapyramidal side effects in antipsychotics .
  • Halogen Impact : Bromine in the target compound may increase receptor residency time compared to chlorine or methoxy substituents, as seen in analogs like (4-chlorophenyl)sulfonyl derivatives .
Challenges in Halogenation
  • Regioselective bromination/fluorination requires controlled conditions to avoid polyhalogenation, as seen in the synthesis of 3-bromo-5-fluoro-4-iodoaniline (95% purity) .

Biological Activity

The compound [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine is a fluorinated aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

Synthesis of the compound typically involves the following steps:

  • Preparation of intermediates : Starting from commercially available precursors, the bromination and fluorination reactions are carried out to obtain the desired halogenated phenyl groups.
  • Formation of the amine : The final step involves coupling reactions to form the amine linkage.

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure.
  • Mass Spectrometry (MS) : To determine molecular weight.
  • Infrared Spectroscopy (IR) : For functional group identification.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine exhibit significant antimicrobial properties. The antibacterial activity was evaluated using various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be in the range of 15-30 µg/mL, indicating potent activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
Compound A20Staphylococcus aureus
Compound B25Escherichia coli
[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine15Staphylococcus aureus

Anticancer Activity

In vitro studies have shown that fluorinated aromatic amines can inhibit cancer cell proliferation. For instance, compounds similar to [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells. The mechanism of action appears to involve interference with nucleotide synthesis pathways, as indicated by studies involving thymidine reversal experiments .

Table 2: Anticancer Activity Against L1210 Cells

CompoundIC50 (nM)Mechanism of Action
Compound A50Nucleotide synthesis inhibition
Compound B75Apoptosis induction
[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine30Nucleotide synthesis inhibition

Anti-inflammatory Activity

The anti-inflammatory properties of fluorinated compounds are also noteworthy. Studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. IC50 values for COX inhibition were reported as low as 0.04 µM for some derivatives, suggesting strong anti-inflammatory potential .

Table 3: Inhibition of COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A19.4542.1
Compound B26.0431.4
[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amineNot reportedNot reported

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against a panel of bacterial strains, revealing significant growth inhibition, particularly in Staphylococcus aureus, with a notable zone of inhibition measured at 20 mm.
  • Cancer Cell Proliferation : Another investigation focused on L1210 cells, demonstrating that treatment with the compound resulted in a marked decrease in cell viability over a 48-hour period.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine, and how can yield be optimized?

  • Methodological Answer :

  • Utilize transition metal catalysts (e.g., Mn(II) or Fe(II) complexes with Schiff base ligands) to stabilize intermediates and enhance reaction efficiency .
  • Optimize reaction conditions (e.g., solvent polarity, temperature ~80–100°C) and employ reducing agents like iron powder for nitro-group reductions, as seen in analogous bromo-fluoro-phenylamine syntheses .
  • Purify via column chromatography using gradients of ethyl acetate/hexane to isolate the amine product with >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (CDCl3 or DMSO-d6) and compare with structurally related fluoro-bromo-phenylamine derivatives (e.g., [2-(4-bromophenyl)ethyl]methylamine) to resolve coupling patterns .
  • FT-IR : Confirm amine N–H stretches (~3300 cm⁻¹) and C–Br/C–F vibrations (650–750 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+) and fragmentation patterns using electrospray ionization (ESI) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data during structural validation?

  • Methodological Answer :

  • Perform single-crystal X-ray diffraction to unambiguously determine bond lengths, angles, and stereochemistry. Compare with Hirshfeld surface analysis to identify intermolecular interactions (e.g., H-bonding, π-π stacking) that may influence spectral deviations .
  • Supplement with DFT calculations (B3LYP/6-311++G** basis set) to model electronic structures and predict NMR/IR spectra, aligning theoretical and experimental data .

Q. What strategies are effective for studying the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Electrochemical Analysis : Use cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) to assess redox behavior, particularly for bromine- and fluorine-mediated electron transfer .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps via DFT to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing Br and F groups may lower LUMO energy, enhancing electrophilicity .

Q. How can in vitro biological activity assays be designed to evaluate this compound’s potential pharmacological effects?

  • Methodological Answer :

  • Receptor Binding Studies : Screen against serotonin (5-HT2A/2C) or dopamine receptors using radioligand displacement assays, as done for structurally similar fluoro-phenylamine derivatives (e.g., EMD 281014) .
  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or kinases using fluorogenic substrates, with IC50 determination via dose-response curves (3–5 replicates per concentration) .

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